molecular formula C9H14O B136636 Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) CAS No. 147298-23-5

Cyclopentane, 1-ethoxy-1-ethynyl-(9CI)

Cat. No.: B136636
CAS No.: 147298-23-5
M. Wt: 138.21 g/mol
InChI Key: RVEFIHNAJMLGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is an organic compound characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to an ethyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. For this specific compound, the synthesis would involve the reaction of cyclopentanol with ethynyl bromide in the presence of a strong base.

Industrial Production Methods: Industrial production of ethers like 1-ethynylcyclopentylethyl ether often involves catalytic processes. For example, the gas-phase catalytic reaction using strong acid ion exchange resins can be employed . This method is advantageous due to its efficiency and the ability to produce high yields of the desired ether.

Chemical Reactions Analysis

Types of Reactions: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Ethyl-substituted cyclopentyl ethers.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynylcyclopentylethyl ether involves its interaction with molecular targets through its ethynyl and ether functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage under acidic conditions . These interactions can affect various molecular pathways, making the compound useful in different applications.

Comparison with Similar Compounds

  • Cyclopentyl methyl ether
  • Ethyl cyclopentyl ether
  • Cyclopentyl ethyl ether

Comparison: Cyclopentane, 1-ethoxy-1-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other ethers.

Properties

CAS No.

147298-23-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethoxy-1-ethynylcyclopentane

InChI

InChI=1S/C9H14O/c1-3-9(10-4-2)7-5-6-8-9/h1H,4-8H2,2H3

InChI Key

RVEFIHNAJMLGKK-UHFFFAOYSA-N

SMILES

CCOC1(CCCC1)C#C

Canonical SMILES

CCOC1(CCCC1)C#C

Synonyms

Cyclopentane, 1-ethoxy-1-ethynyl- (9CI)

Origin of Product

United States

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